molecular formula C17H23FN6 B6434894 4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2549043-74-3

4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B6434894
CAS No.: 2549043-74-3
M. Wt: 330.4 g/mol
InChI Key: XOEKQKBJOAJDDW-UHFFFAOYSA-N
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Description

4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a fluoropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is reacted with the pyrimidine core.

    Addition of the fluoropyrimidine moiety: This can be done using a fluorination reaction, where a fluorine source is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups like halides or amines.

Scientific Research Applications

4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
  • 4-tert-butyl-6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
  • 4-tert-butyl-6-[4-(5-iodopyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Uniqueness

The uniqueness of 4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For instance, the presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its halogenated analogs.

Properties

IUPAC Name

4-tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN6/c1-12-21-14(17(2,3)4)9-15(22-12)23-5-7-24(8-6-23)16-19-10-13(18)11-20-16/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEKQKBJOAJDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)F)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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